molecular formula C10H12ClF2N3O2 B2411494 2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide CAS No. 2411221-03-7

2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide

Cat. No.: B2411494
CAS No.: 2411221-03-7
M. Wt: 279.67
InChI Key: BNZSNWFEPSWBGW-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide is a synthetic organic compound that features a unique combination of functional groups, including a difluoromethyl group, an oxadiazole ring, and a cyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide typically involves multiple steps, starting from readily available starting materialsThe final step often includes the coupling of the cyclobutyl moiety with the oxadiazole intermediate under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. These methods often employ continuous flow chemistry techniques and advanced purification methods to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.

    Material Science:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and oxadiazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and difluoromethyl-containing compounds. Examples include:

Uniqueness

What sets 2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF2N3O2/c1-5(11)7(17)15-10(3-2-4-10)9-14-8(6(12)13)18-16-9/h5-6H,2-4H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZSNWFEPSWBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCC1)C2=NOC(=N2)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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